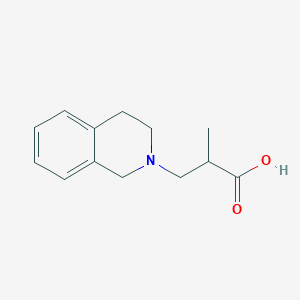

3-(3,4-ジヒドロイソキノリン-2(1H)-イル)-2-メチルプロパン酸

概要

説明

The compound “3-(3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid” is a solid substance with a molecular weight of 317.37 .

Synthesis Analysis

There’s a report on the synthesis of a related compound, “3-((1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid”, which was obtained by reacting 3-(chlorosulfonyl)benzoic acid with 1-methyl-1,2,3,4-tetrahydroisoquinoline .

Molecular Structure Analysis

The InChI code for “3-(3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid” is 1S/C16H15NO4S/c18-16(19)13-6-3-7-15(10-13)22(20,21)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10H,8-9,11H2,(H,18,19) .

Physical And Chemical Properties Analysis

The physical form of “3-(3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid” is a solid .

科学的研究の応用

アルドケトレダクターゼAKR1C3の阻害

この化合物は、アルドケトレダクターゼAKR1C3の高力価かつアイソフォーム選択的な阻害剤として同定されています . AKR1C3は、乳がんと前立腺がんの両方で注目を集めている標的です . この化合物のカルボキシレート基は、酵素のオキシアニオンホールを占め、一方スルホンアミドはジヒドロイソキノリンが隣接する疎水性ポケットに結合できるように適切なねじれを提供します .

AKR1C2に対する選択性

この化合物は、AKR1C2よりもAKR1C3に選択性を示すことが判明しています . この選択性は最大5000倍に達し、AKR1C3の特異的な阻害が要求される研究において貴重なツールとなっています .

構造活性相関(SAR)研究

このリードに関するSAR研究から、カルボキシレートの位置は重要であることが示されましたが、酸の等電子体やアミドに置き換えることができました . ジヒドロイソキノリン上の小さな置換基は、活性の向上をもたらしました .

逆スルホンアミド

一連の「逆スルホンアミド」は、R立体異性体に対して12倍の選択性を示しました . これは、この化合物を用いて立体化学が生物活性に与える影響を研究できることを示しています。

細胞レベルでの活性の強さ

これらの化合物は、既知のジニトロベンザミド基質のAKR1C3代謝の阻害によって測定されるように、良好な細胞レベルでの活性の強さを見せました . これは、この化合物を用いて細胞アッセイで細胞代謝におけるAKR1C3の役割を研究できることを示唆しています。

がん研究における潜在的な用途

乳がんと前立腺がんの両方で注目を集めている標的であるAKR1C3の強力で選択的な阻害剤であることを考えると , この化合物はがん研究における潜在的な用途があります。この化合物は、これらの癌におけるAKR1C3の役割を研究し、新しい治療戦略の開発に貢献する可能性があります。

作用機序

Target of Action

The primary target of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme . The specific pathways and their downstream effects would require further investigation.

Result of Action

The result of the compound’s action is the inhibition of AKR1C3 metabolism . This has been measured by the inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate . The compounds showed good cellular potency, but amide analogues were more effective than predicted by the cellular assay .

Safety and Hazards

将来の方向性

The compound “3-(3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid” has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . This suggests potential applications in the treatment of diseases where this enzyme plays a role, such as breast and prostate cancer .

生化学分析

Biochemical Properties

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme involved in the metabolism of steroids and prostaglandins . The interaction between 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid and AKR1C3 is characterized by the binding of the compound’s carboxylate group to the oxyanion hole of the enzyme, while the dihydroisoquinoline moiety fits into a hydrophobic pocket . This binding inhibits the enzyme’s activity, thereby affecting the metabolic pathways it regulates.

Cellular Effects

The effects of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid on various cell types and cellular processes are profound. By inhibiting AKR1C3, this compound can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of AKR1C3 can lead to reduced levels of certain steroids and prostaglandins, which in turn can affect cell proliferation, apoptosis, and inflammation . These changes can have significant implications for diseases such as cancer, where AKR1C3 is often overexpressed.

Molecular Mechanism

At the molecular level, 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid exerts its effects primarily through enzyme inhibition. The compound binds to the active site of AKR1C3, occupying the oxyanion hole with its carboxylate group and fitting its dihydroisoquinoline moiety into a hydrophobic pocket . This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its catalytic activity. Additionally, this inhibition can lead to downstream effects on gene expression, as the reduced levels of steroids and prostaglandins can alter the transcription of genes involved in cell growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of AKR1C3, resulting in prolonged effects on cellular function

Dosage Effects in Animal Models

The effects of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits AKR1C3 without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings suggest a threshold effect, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations.

Metabolic Pathways

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid is involved in metabolic pathways regulated by AKR1C3. By inhibiting this enzyme, the compound affects the metabolism of steroids and prostaglandins, leading to altered levels of these metabolites . The compound may also interact with other enzymes and cofactors involved in these pathways, further influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the cytoplasm and nucleus, where it can exert its inhibitory effects on AKR1C3 . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with AKR1C3 . It may also be transported to the nucleus, where it can influence gene expression by modulating the levels of steroids and prostaglandins . The compound’s localization is likely directed by specific targeting signals and post-translational modifications that facilitate its transport to these compartments .

特性

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10(13(15)16)8-14-7-6-11-4-2-3-5-12(11)9-14/h2-5,10H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFXKPZBHPXTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC2=CC=CC=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

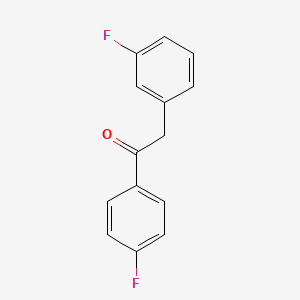

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1H-pyrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1451839.png)

![N-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1451855.png)